molecular formula C11H15N3O3 B1465598 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid CAS No. 1178354-03-4

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid

Cat. No. B1465598
CAS RN: 1178354-03-4
M. Wt: 237.25 g/mol
InChI Key: GOSINYZTQLRHHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.27 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Drug Applications

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid, a derivative involved in the synthesis of various drugs, showcases its significance in pharmaceutical research. This compound plays a crucial role in synthesizing a broad range of drugs, emphasizing its flexibility and uniqueness due to the presence of carbonyl and carboxyl functional groups. These groups make it an essential building block in drug synthesis, offering a cleaner reaction pathway and reducing the synthesis cost. Notably, its application extends to cancer treatment, medical materials, and other medical fields, demonstrating its potential in producing value-added chemicals like 2-butanone and 2-methyltetrahydrofuran (Mingyue Zhang et al., 2021).

Antioxidant Activity and Medicinal Properties

The study of antioxidants, including compounds similar to this compound, highlights their importance across various fields such as food engineering, medicine, and pharmacy. These compounds play a significant role in determining antioxidant activity, showcasing their potential in medical applications. Notable methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests underline the compound's relevance in evaluating antioxidant capacities in complex samples (I. Munteanu & C. Apetrei, 2021).

Central Nervous System (CNS) Acting Drugs

The compound's chemical structure, featuring pyridazine as a core element, opens avenues for synthesizing novel CNS-acting drugs. Research identifies heterocycles with nitrogen, sulfur, and oxygen atoms as leading classes of organic compounds, replacing carbon in benzene rings to form structures like pyridazine. Such compounds exhibit a wide range of CNS effects, from depression to convulsion, indicating their potential in developing new CNS-acting medications (S. Saganuwan, 2017).

Optoelectronic Material Synthesis

Beyond medicinal applications, this compound derivatives also contribute to the synthesis of optoelectronic materials. The integration of pyridazine and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These compounds find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating their versatility and importance in technological advancements (G. Lipunova et al., 2018).

Safety and Hazards

The safety information available indicates that 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Biochemical Analysis

Biochemical Properties

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyridazine ring is known for its weak basicity and high dipole moment, which contribute to its ability to engage in π-π stacking interactions and dual hydrogen-bonding capacity . These properties make this compound a valuable tool in molecular recognition and drug discovery .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular activities, such as inhibition or activation of metabolic pathways . These effects highlight the compound’s potential in therapeutic applications and biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its pyridazine ring structure allows it to form stable complexes with target molecules, enhancing its efficacy in biochemical reactions . These interactions are crucial for understanding the compound’s role in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and cellular activities. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These studies provide valuable insights into the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies . Understanding its role in metabolism is crucial for optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in research and therapy.

properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSINYZTQLRHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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